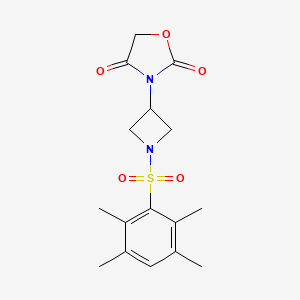
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H20N2O5S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities of Oxazolidinone and Azetidine Derivatives
Antimicrobial Activities
Research on 1,3-oxazolidin-2-one derivatives has identified compounds with significant antimicrobial activities. For instance, compounds synthesized by combining amide, sulfonamide, and thiourea moieties with the oxazolidinone ring have shown promising antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus. The structural analysis and biological evaluation of these compounds highlight their potential as effective antimicrobial agents (Karaman et al., 2018).
Fungicidal Properties
The discovery of famoxadone, an oxazolidinone derivative, underscores the utility of these compounds as agricultural fungicides. Famoxadone has demonstrated excellent control over a range of plant pathogens, underscoring the potential of oxazolidinone derivatives in crop protection (Sternberg et al., 2001).
Synthesis and Chemical Reactivity
Synthesis of Oxazolidinone Derivatives
The synthesis of oxazolidinone derivatives has been a focus of research due to their biological relevance. Various synthetic pathways have been explored to produce oxazolidinone derivatives with potential biological activities. These studies provide insights into the chemical reactivity and synthetic accessibility of oxazolidinone derivatives, which are crucial for their application in drug development and other scientific research areas (Shibuya et al., 1984).
Chemical Reactivity of Azetidine Derivatives
The chemical reactivity of azetidine derivatives, including their interactions with other reagents and potential for generating diverse compounds, is another area of interest. These investigations contribute to our understanding of azetidine derivatives' chemical properties and their utility in creating novel compounds with specific biological activities (Hirai et al., 1973).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-9-5-10(2)12(4)15(11(9)3)24(21,22)17-6-13(7-17)18-14(19)8-23-16(18)20/h5,13H,6-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXXMYZAXSWYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B2550428.png)
![N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550432.png)
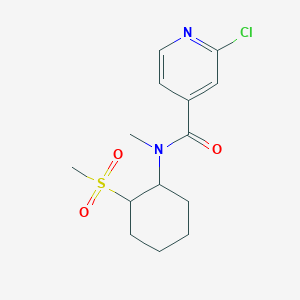
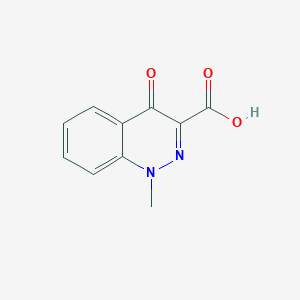

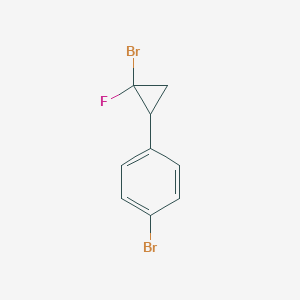
![methyl 4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2550441.png)
![5-benzyl-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550442.png)
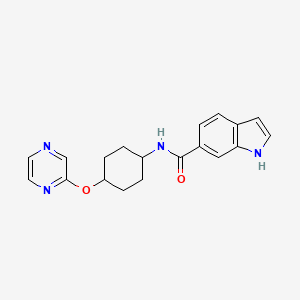

![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)
![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)
![benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2550449.png)
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
